3-(4-Methylphenyl)butan-2-ol
Description
3-(4-Methylphenyl)butan-2-ol is a secondary alcohol with a molecular formula of C₁₁H₁₆O and an estimated molecular weight of 164.24 g/mol. The compound features a hydroxyl group (-OH) on the second carbon of a butane chain and a 4-methylphenyl substituent on the third carbon.
Properties
Molecular Formula |
C11H16O |
|---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
3-(4-methylphenyl)butan-2-ol |
InChI |
InChI=1S/C11H16O/c1-8-4-6-11(7-5-8)9(2)10(3)12/h4-7,9-10,12H,1-3H3 |
InChI Key |
BONMWTYWAIWNKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Methylphenyl)butan-2-ol can be synthesized through several methods. One common method involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable carbonyl compound (such as 4-methylbenzaldehyde) to form the desired alcohol . The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)butan-2-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 3-(4-Methylphenyl)butan-2-one (ketone) or 3-(4-Methylphenyl)butanoic acid (carboxylic acid).
Reduction: 3-(4-Methylphenyl)butane.
Substitution: 3-(4-Methylphenyl)butan-2-yl chloride.
Scientific Research Applications
3-(4-Methylphenyl)butan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes . The compound’s anti-inflammatory effects could be related to its interaction with inflammatory mediators and signaling pathways .
Comparison with Similar Compounds
Structural Analogs
4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butan-2-ol
- Molecular Formula : C₁₅H₁₇N₂O
- Molecular Weight : 241.31 g/mol
- Hazards : Classified as Acute Toxicity (Oral, Category 4; H302), Skin Irritation (Category 2; H315), Eye Irritation (Category 2A; H319), and Respiratory Tract Irritation (H335) .
3-(4-Methylthiazol-2-yl)butan-2-ol
- Molecular Formula: C₈H₁₃NOS
- Molecular Weight : 171.26 g/mol
- Properties : The thiazole ring contributes to heterocyclic reactivity, making this compound suitable for applications in medicinal chemistry or agrochemicals .
Functional Group Analogs
3-(4-Methylphenyl)butan-2-one
- Molecular Formula : C₁₁H₁₄O
- Molecular Weight : 162.23 g/mol
- Key Differences : The ketone group (C=O) replaces the hydroxyl group, reducing polarity and altering solubility. Ketones like this are often intermediates in synthesizing alcohols via reduction reactions .
4-Phenyl-2-butanone
- Molecular Formula : C₁₀H₁₂O
- Molecular Weight : 148.20 g/mol
- Boiling Point: Not reported, but structurally similar ketones typically have lower boiling points than their alcohol counterparts due to weaker hydrogen bonding .
Physical Property Comparison
*Data inferred from structural analogs.
Biological Activity
3-(4-Methylphenyl)butan-2-ol, also known as 4-methyl-2-(4-methylphenyl)butan-2-ol, is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a hydroxyl group attached to a butane backbone with a methyl-substituted phenyl group. This unique structure influences its chemical reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation to form ketones or carboxylic acids and reduction to yield corresponding alkanes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these bacteria were found to be comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8.95 |
| Enterococcus faecalis | 35.8 |
| Mycobacterium tuberculosis | 18.7 |
Antiproliferative Effects
The compound has also been investigated for its antiproliferative effects on cancer cell lines. Studies show that it can inhibit the growth of breast cancer cells, particularly in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231. The IC50 values for these effects range from 23 to 33 nM, indicating potent activity comparable to established anticancer drugs .
Table 2: Antiproliferative Activity of this compound
| Cell Line | IC50 (nM) |
|---|---|
| MDA-MB-231 (TNBC) | 23 - 33 |
| MCF-7 (ER Positive) | 10 - 33 |
The biological activity of this compound is attributed to its interaction with specific molecular targets. Its antimicrobial properties may arise from the ability to disrupt microbial cell membranes or inhibit key enzymes essential for microbial survival. In terms of antiproliferative effects, the compound has been shown to interfere with tubulin polymerization, which is crucial for cell division and proliferation .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various derivatives of butanol compounds, including this compound, against resistant bacterial strains. The results highlighted its potential as an alternative treatment option in the face of rising antibiotic resistance .
- Cancer Research : Another research project focused on the antiproliferative effects in different cancer cell lines, revealing that the compound could be a lead candidate for further development into anticancer therapies due to its selective toxicity towards cancer cells while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
